Bicyclo[3.3.1]nonane-3-carboxylic acid
Overview
Description
Bicyclo[331]nonane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which consists of two fused cyclohexane rings and a carboxylic acid group at the third position
Mechanism of Action
Target of Action
The primary targets of Bicyclo[33Many derivatives of bicyclo[331]nonane have been found to be attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Mode of Action
The exact mode of action of Bicyclo[33It’s known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[33It’s known that many derivatives of bicyclo[331]nonane have successful applications as ion receptors, metallocycles, and molecular tweezers .
Result of Action
The molecular and cellular effects of Bicyclo[33Many derivatives of bicyclo[331]nonane are known to have potent anticancer properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[33It’s known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products, suggesting its stability and efficacy in various environments .
Biochemical Analysis
Biochemical Properties
Bicyclo[3.3.1]nonane-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been observed to interact with enzymes involved in asymmetric catalysis, enhancing their catalytic efficiency . Additionally, this compound has shown potential as an ion receptor and molecular tweezer, indicating its ability to form stable complexes with metal ions and other small molecules . These interactions are primarily driven by the unique structural features of this compound, which allow it to engage in strong hydrogen bonding and other non-covalent interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapies . It achieves this by disrupting key signaling pathways that regulate cell proliferation and survival, leading to apoptosis or programmed cell death . Furthermore, this compound can alter gene expression patterns, thereby affecting the production of proteins involved in various metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These binding interactions are facilitated by the unique structural features of this compound, which allow it to engage in strong hydrogen bonding and other non-covalent interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for in vitro and in vivo studies, as they can influence the overall outcomes of experiments involving this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing enzyme activity and promoting cell survival . At high doses, this compound can induce toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize the therapeutic potential of this compound while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, this compound has been shown to interact with enzymes involved in the tricarboxylic acid cycle, affecting the levels of metabolites such as citrate and succinate . These interactions can have significant implications for cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by specialized transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to proteins in the cytoplasm and nucleus, influencing its localization and activity . These transport and distribution mechanisms are crucial for the proper functioning of this compound in biological systems .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through the action of targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]nonane-3-carboxylic acid typically involves multistep reactions starting from simpler precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between cyclopentadiene and maleic anhydride can yield a bicyclo[2.2.1]heptane derivative, which can be further modified to obtain this compound .
Another approach involves the condensation of aliphatic or aromatic aldehydes with acetylacetone, followed by cyclization to form the bicyclic structure . This method allows for the introduction of various functional groups, making it versatile for synthesizing different derivatives of bicyclo[3.3.1]nonane.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or other cyclization methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[3.3.1]nonane-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Its rigid structure makes it a valuable scaffold for designing drugs with specific biological activities.
Materials Science: The unique bicyclic structure can be used to create novel materials with specific mechanical and chemical properties.
Asymmetric Catalysis: Bicyclo[3.3.1]nonane derivatives are used as chiral ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[4.3.0]nonane: A compound with a larger bicyclic framework, offering different chemical properties and applications.
Uniqueness
Bicyclo[3.3.1]nonane-3-carboxylic acid is unique due to its specific ring size and the presence of a carboxylic acid group, which allows for diverse chemical modifications and applications. Its rigid structure provides stability and enhances its utility in various fields, making it distinct from other bicyclic compounds .
Properties
IUPAC Name |
bicyclo[3.3.1]nonane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKUZAYHWMSZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339626 | |
Record name | Bicyclo[3.3.1]nonane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-62-1 | |
Record name | Bicyclo[3.3.1]nonane-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6221-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.3.1]nonane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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